5-(4-tert-butylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution with tert-Butylphenyl Group:
Introduction of the Pentyloxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-pentyloxybenzaldehyde under basic conditions to form the corresponding Schiff base.
Formation of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activities.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on various biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in the search for new antifungal, antibacterial, or anticancer agents.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrosulfide group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-Butylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-tert-Butylphenyl)-5-(4-pentyloxyphenyl)-1,2,4-triazole-3-thiol
- 5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide features a unique combination of substituents that may confer distinct biological activities and chemical properties. The presence of both the pentyloxyphenyl and hydrosulfide groups sets it apart from other triazole derivatives, potentially enhancing its interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C24H30N4OS |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H30N4OS/c1-5-6-7-16-29-21-14-8-18(9-15-21)17-25-28-22(26-27-23(28)30)19-10-12-20(13-11-19)24(2,3)4/h8-15,17H,5-7,16H2,1-4H3,(H,27,30)/b25-17+ |
InChI Key |
XVLJZDLCUULIPN-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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